2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine
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Overview
Description
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine typically involves the reaction of cyanuric chloride with ethanol and isopropanolamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethoxy and monoisopropanolamino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy and monoisopropanolamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar aprotic solvents with the addition of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of ethoxy and monoisopropanolamino groups can influence its binding affinity and specificity towards these targets, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4,6-dihydroxypyrimidine: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Ethoxy-4,6-difluoropyrimidine:
Uniqueness
2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine is unique due to the presence of both ethoxy and monoisopropanolamino groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
63979-39-5 |
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Molecular Formula |
C11H21N5O3 |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
2-[[4-ethoxy-6-(2-hydroxypropan-2-ylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C11H21N5O3/c1-6-19-9-13-7(15-10(2,3)17)12-8(14-9)16-11(4,5)18/h17-18H,6H2,1-5H3,(H2,12,13,14,15,16) |
InChI Key |
ATCMIRSRKVLMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(C)(C)O)NC(C)(C)O |
Origin of Product |
United States |
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